7-Bromo-6-(trifluoromethyl)quinoxalin-2(1H)-one
Overview
Description
7-Bromo-6-(trifluoromethyl)quinoxalin-2(1H)-one is a heterocyclic compound that belongs to the quinoxaline family This compound is characterized by the presence of a bromine atom at the 7th position and a trifluoromethyl group at the 6th position on the quinoxaline ring
Preparation Methods
The synthesis of 7-Bromo-6-(trifluoromethyl)quinoxalin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-nitroaniline with 1,1,1-trifluoro-2-bromoethane in the presence of a base, followed by cyclization to form the quinoxaline ring. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of specific solvents, catalysts, and temperature control.
Chemical Reactions Analysis
7-Bromo-6-(trifluoromethyl)quinoxalin-2(1H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoxaline N-oxides or reduction to form dihydroquinoxalines.
Cross-Coupling Reactions: The bromine atom can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form various substituted quinoxalines.
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, reducing agents like sodium borohydride for reduction, and oxidizing agents like hydrogen peroxide for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: The compound exhibits antimicrobial and anticancer activities, making it a candidate for drug development.
Medicine: It has been investigated for its potential use in treating diseases such as cancer and bacterial infections.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 7-Bromo-6-(trifluoromethyl)quinoxalin-2(1H)-one involves its interaction with specific molecular targets. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes or proteins involved in cell proliferation. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and interact with intracellular targets.
Comparison with Similar Compounds
Similar compounds to 7-Bromo-6-(trifluoromethyl)quinoxalin-2(1H)-one include other quinoxaline derivatives with different substituents. For example:
6-Methylquinoxalin-2-one: Lacks the bromine and trifluoromethyl groups, resulting in different biological activities.
7-Chloro-6-(trifluoromethyl)-1H-quinoxalin-2-one: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological properties.
The uniqueness of this compound lies in the combination of the bromine and trifluoromethyl groups, which confer specific chemical and biological properties that are distinct from other quinoxaline derivatives.
Properties
IUPAC Name |
7-bromo-6-(trifluoromethyl)-1H-quinoxalin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrF3N2O/c10-5-2-7-6(14-3-8(16)15-7)1-4(5)9(11,12)13/h1-3H,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHVNWUZZIUWCBT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=C1N=CC(=O)N2)Br)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrF3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701233510 | |
Record name | 2(1H)-Quinoxalinone, 7-bromo-6-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701233510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1464091-65-3 | |
Record name | 2(1H)-Quinoxalinone, 7-bromo-6-(trifluoromethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1464091-65-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2(1H)-Quinoxalinone, 7-bromo-6-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701233510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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